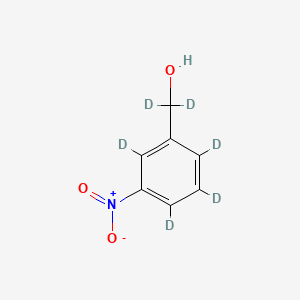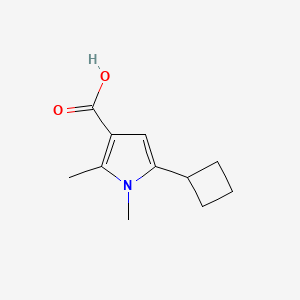
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves the esterification of decanoic acid with carnitine. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and large-scale reactors to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various acylcarnitines and their corresponding oxidized or reduced forms. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Wissenschaftliche Forschungsanwendungen
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride involves its role in the transport of fatty acids into the mitochondrial matrix. This process is facilitated by the enzyme carnitine octanoyltransferase, which catalyzes the transfer of the decanoyl group to carnitine. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-decanoyl-L-carnitine: Similar in structure and function, but with slight variations in the acyl group.
Acetylcarnitine: Another acylcarnitine with an acetyl group instead of a decanoyl group.
Propionylcarnitine: Contains a propionyl group and is involved in different metabolic pathways.
Uniqueness
3-Decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride is unique due to its specific role in transporting medium-chain fatty acids into the mitochondria. This specificity makes it particularly useful in studying and treating metabolic disorders related to fatty acid oxidation.
Eigenschaften
Molekularformel |
C17H34ClNO4 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
InChI-Schlüssel |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)




![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)

![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
